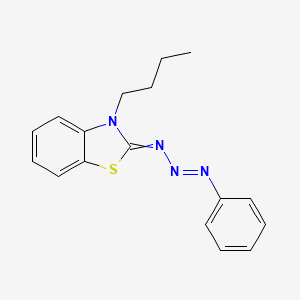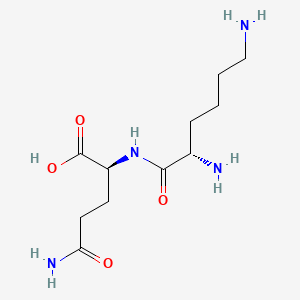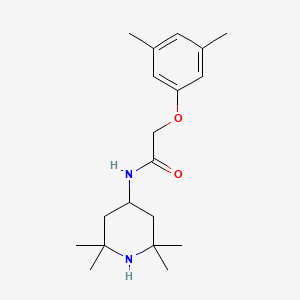
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium is a chemical compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a positively charged nitrogen atom within an indole ring. The presence of the diethoxyphosphoryl group adds to its distinctiveness, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium typically involves the reaction of 1-ethyl-2,3,3-trimethylindolenine with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction parameters, thereby enhancing the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets. The diethoxyphosphoryl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Diethoxyphosphoryl-5-methyl-1-pyrroline: Known for its use in spin trapping of radicals.
2,3,3-Trimethylindolenine: A precursor in the synthesis of various indole derivatives.
Diethyl phosphite: A reagent used in the synthesis of phosphonates and related compounds.
Uniqueness
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium stands out due to its unique combination of an indolium core with a diethoxyphosphoryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
921615-29-4 |
|---|---|
Fórmula molecular |
C17H27NO3P+ |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-diethoxyphosphoryl-1-ethyl-2,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C17H27NO3P/c1-7-18-13(4)17(5,6)15-12-14(10-11-16(15)18)22(19,20-8-2)21-9-3/h10-12H,7-9H2,1-6H3/q+1 |
Clave InChI |
WKCXGFCBQLPFTL-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(C(C2=C1C=CC(=C2)P(=O)(OCC)OCC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)

![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)

![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)
